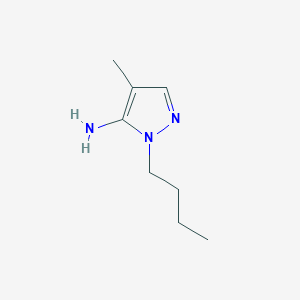

1-Butyl-4-methyl-1H-pyrazol-5-amine

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The amino group in the pyrazole ring is a common reaction center and can undergo a series of nucleophilic substitution reactions to produce derivative pyrazole compounds .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

1-Butyl-4-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of downstream targets, thereby modulating cellular responses. Additionally, changes in gene expression induced by this compound can lead to long-term effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary biological effects. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-4-methyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazine derivatives under acidic or basic conditions . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Análisis De Reacciones Químicas

1-Butyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives .

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives .

Substitution: The amino group in this compound is a common site for nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be used to introduce various substituents .

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole derivatives with different functional groups, and reduced pyrazole compounds .

Aplicaciones Científicas De Investigación

1-Butyl-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations .

Biology: In biological research, this compound is used to study enzyme inhibition and as a ligand in the development of bioactive molecules .

Medicine: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, it is used in the production of dyes, agrochemicals, and pharmaceuticals .

Comparación Con Compuestos Similares

- 1-Methyl-5-amino-pyrazole

- 1-Phenyl-3-methyl-1H-pyrazol-5-amine

- 3,5-Dimethyl-1H-pyrazole

Actividad Biológica

1-Butyl-4-methyl-1H-pyrazol-5-amine (BMP) is an organic compound belonging to the pyrazole family, characterized by a unique structural motif that includes a butyl group and a methyl group attached to the pyrazole ring. Its molecular formula is with a molar mass of approximately 153.229 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Structural Features

The structure of BMP includes:

- A five-membered heterocyclic pyrazole ring.

- Two nitrogen atoms contributing to its diverse chemical reactivity.

- A butyl group providing hydrophobic characteristics that may influence its biological interactions.

Anticancer Properties

BMP has been evaluated for its anticancer potential . Studies indicate that derivatives of BMP demonstrate significant antitumor activity, suggesting its viability as a scaffold for developing new anticancer agents. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.

Anti-inflammatory Effects

Research also highlights BMP's anti-inflammatory properties . It has shown promise in modulating various biological pathways related to inflammation, potentially through the inhibition of pro-inflammatory enzymes and cytokines. This activity positions BMP as a candidate for therapeutic applications in inflammatory diseases .

Enzyme Inhibition

BMP has been identified as an enzyme inhibitor , particularly in studies examining its binding affinity to various biological targets. Interaction studies have demonstrated that BMP can modulate enzyme activities linked to critical biological processes. For instance, it has been suggested that BMP may inhibit certain kinases involved in cell signaling pathways, which could be pivotal in disease modulation .

The mechanism by which BMP exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets through its pyrazole ring and amino group. These interactions can lead to modulation of biochemical pathways, influencing cellular functions associated with disease processes.

Comparative Studies

A comparative analysis of BMP with other pyrazole derivatives reveals distinct biological profiles due to variations in substitution patterns. For example, studies have shown that while similar compounds may exhibit varying degrees of potency against specific targets, BMP maintains a unique position due to its structural characteristics.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-butyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSUBAQIYOSKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614229 | |

| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-51-4 | |

| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.